molecular formula C14H13Cl2N5 B3034566 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine CAS No. 190654-78-5

2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine

Cat. No.: B3034566
CAS No.: 190654-78-5
M. Wt: 322.2 g/mol
InChI Key: ZHIMHIHAHRYXJY-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine, also known as 2-CIPA, is a purine derivative that has been studied for its potential use in a variety of scientific applications. It has been used in the synthesis of other compounds and is known for its biochemical and physiological effects. In

Scientific Research Applications

Tautomerism and Alkylation Studies

Research has explored the synthesis and tautomerism of N-methoxy-9-methyl-9H-purin-6-amines, which are structurally related to 2-Chloro-N-(3-chlorophenyl)-9-isopropyl-9H-purin-6-amine. These studies revealed variations in amino/imino tautomer ratios, identified through NMR methods. Additionally, the reactivity of these compounds under alkylation conditions has been examined, showing significant variations based on the substituents present (Roggen & Gundersen, 2008).

Antimicrobial and Antioxidant Activities

New phosphonamidate derivatives of 6-chloropurine, a compound closely related to this compound, have been synthesized and evaluated for their antimicrobial and antioxidant activities. These compounds have shown potent inhibition against various bacterial and fungal strains, with some exhibiting promising antioxidant activity (Subramanyam et al., 2014).

Purine Derivatives in Organic Synthesis

Studies have focused on the use of mixtures of phosphorus pentoxide and ortho-substituted arylamines as reagents in the synthesis of 9-aryl-9H-purin-6-amines, closely related to the structure of this compound. These methods have facilitated the synthesis of a variety of purine derivatives, with potential applications in medicinal chemistry (El-bayouki, Nielsen & Pedersen, 1985).

Synthesis and Biological Activity of Analogs

Research into 2-substituted N-methoxy-9-methyl-9H-purin-6-amines, structurally similar to this compound, has revealed diverse biological activities. These compounds have shown potential antimycobacterial and antiprotozoal activity, with some derivatives exhibiting activity against cancer cell lines (Roggen et al., 2011).

Process Development for Pharmaceutical Manufacturing

The development of a pharmaceutical manufacturing process for N-benzylated chloropurine compounds, closely related to this compound, has been documented. This process involves the preparation of benzylpurine derivatives, crucial for the production of various pharmaceutical compounds (Shi et al., 2015).

Safety and Hazards

“2-Chloro-N-(3-chlorophenyl)acetamide” is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Precautionary statements include P264 - Wash thoroughly after handling, P280 - Wear protective gloves/protective clothing/eye protection/face protection, P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing, and P337 + P313 - If eye irritation persists: Get medical advice/attention .

Properties

IUPAC Name

2-chloro-N-(3-chlorophenyl)-9-propan-2-ylpurin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2N5/c1-8(2)21-7-17-11-12(19-14(16)20-13(11)21)18-10-5-3-4-9(15)6-10/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIMHIHAHRYXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C(N=C(N=C21)Cl)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

500 mg (1.78 mmol) of 2-chloro-6-(3-chloro-phenyl-amino)-purine are dissolved in a mixture of 29.5 ml of DMF/water (85/15) and 5 ml of dioxane by means of gentle heating. 870 mg (2.67 mmol) of caesium carbonate, followed by 1.78 ml (17.8 mmol) of isopropyl iodide are added at room temperature. The reaction mixture is stirred at room temperature for 18 hours. To bring the reaction to completion, the reaction mixture is stirred at 45° C. for a further 24 hours. When the reaction has ended, the reaction mixture is diluted with ethyl acetate, washed with water (2 times) and saturated sodium chloride solution and dried over magnesium sulfate. After filtration, the filtrate is concentrated under reduced pressure at 35° C. and the residue is dried under an HV. The resulting crude product is purified by crystallization from diethyl ether/hexane. 2-Chloro-6-(3-chloro-phenyl-amino)-9-isopropyl-9H-purine is obtained; Rf=0.46 (ethyl acetate); m.p. 128–129° C.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
29.5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
caesium carbonate
Quantity
870 mg
Type
reactant
Reaction Step Two
Quantity
1.78 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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